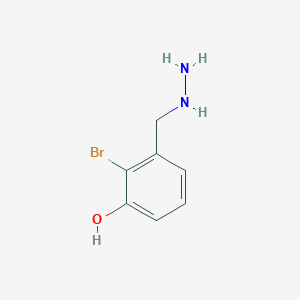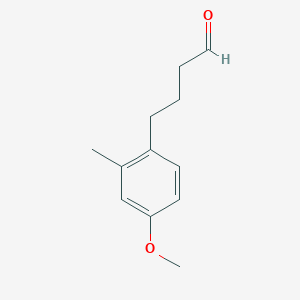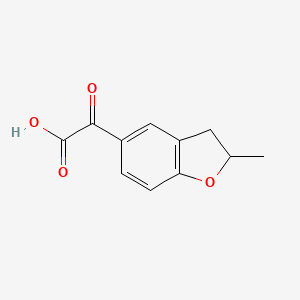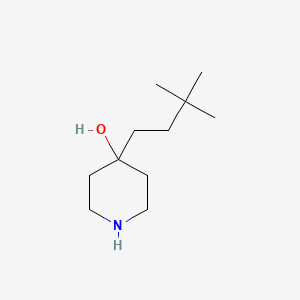
4-(3,3-Dimethylbutyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethylbutyl)piperidin-4-ol is a chemical compound with the molecular formula C11H23NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutyl)piperidin-4-ol typically involves the reaction of piperidine with 3,3-dimethylbutyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in 3,3-dimethylbutyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Dimethylbutyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Applications De Recherche Scientifique
4-(3,3-Dimethylbutyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethylbutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, piperidine derivatives have been studied for their ability to act as antagonists to certain receptors, such as the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells. The compound may exert its effects by binding to these receptors and inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound of 4-(3,3-Dimethylbutyl)piperidin-4-ol.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group attached to the piperidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
4-(3,3-dimethylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)4-5-11(13)6-8-12-9-7-11/h12-13H,4-9H2,1-3H3 |
Clé InChI |
LJXBHSLPYJJLAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC1(CCNCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


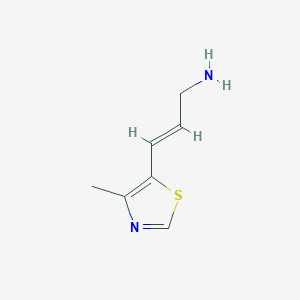
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
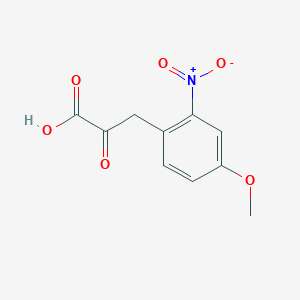
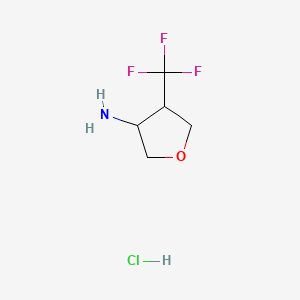
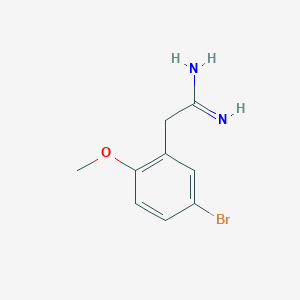
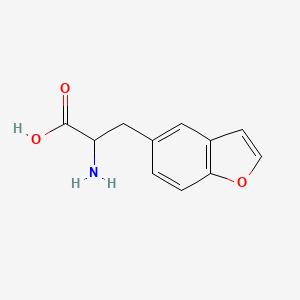

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
